2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide
CAS No.: 10372-90-4
Cat. No.: VC7934501
Molecular Formula: C8H9ClN2O4S
Molecular Weight: 264.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10372-90-4 |
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Molecular Formula | C8H9ClN2O4S |
Molecular Weight | 264.69 g/mol |
IUPAC Name | 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 |
Standard InChI Key | OYTKZYRZJKFNSZ-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Canonical SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is systematically named according to IUPAC guidelines, reflecting its substituent positions:
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Parent structure: Benzenesulfonamide
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Substituents:
Alternative names include:
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2-Chlor-N,N-dimethyl-5-nitrobenzolsulfonamid (German)
Molecular Data
Key molecular descriptors are summarized below:
Property | Value |
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Molecular formula | |
Average mass | 264.68 g/mol |
Monoisotopic mass | 263.997155 Da |
ChemSpider ID | 12944080 |
CAS Registry Number | 10372-90-4 |
The sulfonamide group () contributes to the compound’s polarity, while the nitro () and chloro () groups induce electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Proposed Synthetic Route
While direct literature on synthesizing 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is limited, a plausible method can be extrapolated from analogous sulfonamide preparations :
Step 1: Sulfonylation of Amine
React 2-chloro-5-nitrobenzenesulfonyl chloride with dimethylamine in the presence of a base (e.g., ) in tetrahydrofuran (THF):
Step 2: Workup
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Remove solvent under reduced pressure.
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Extract with ethyl acetate, wash with water, and dry over .
Reaction Optimization
Key parameters for high yield (≥90%):
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Temperature: Room temperature (20–25°C)
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Reaction time: 6 hours
Physicochemical Properties
Thermal and Spectral Characteristics
Predicted properties based on structural analogs :
Property | Value |
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Melting point | 75–80°C (estimated) |
Boiling point | ~410°C (extrapolated) |
Density | 1.38–1.40 g/cm³ |
pKa | -6.5 to -7.0 (sulfonamide H) |
The low pKa indicates strong acidity at the sulfonamide proton, facilitating deprotonation under basic conditions .
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (THF, DMF); low in water due to hydrophobic dimethyl groups.
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Stability: Resists hydrolysis under ambient conditions but may degrade under strong acids/bases or UV exposure.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs further electrophilic substitution to the meta position, though steric hindrance from sulfonamide may limit reactivity.
Reduction of Nitro Group
Catalytic hydrogenation () converts the nitro group to an amine, yielding 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide—a potential intermediate for dyes or pharmaceuticals .
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